Cas no 1806794-03-5 (Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate)

Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate
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- インチ: 1S/C10H12F2N2O3/c1-2-17-6(15)3-5-4-14-10(16)8(13)7(5)9(11)12/h4,9H,2-3,13H2,1H3,(H,14,16)
- InChIKey: XAZKATGSILEKNV-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(NC=C1CC(=O)OCC)=O)N)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 402
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 81.4
Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024006257-1g |
Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate |
1806794-03-5 | 97% | 1g |
$1,629.60 | 2022-03-31 | |
Alichem | A024006257-500mg |
Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate |
1806794-03-5 | 97% | 500mg |
$1,019.20 | 2022-03-31 |
Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetateに関する追加情報
Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate: A Comprehensive Overview
Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate, with the CAS number 1806794-03-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethyl ester group attached to a pyridine ring substituted with an amino group at position 3, a difluoromethyl group at position 4, and a hydroxyl group at position 2. The combination of these functional groups makes this compound a promising candidate for various applications, particularly in drug discovery and development.
The synthesis of Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining high-quality product formation. This approach not only reduces reaction time but also minimizes the formation of unwanted byproducts, making it more efficient for large-scale production.
One of the most intriguing aspects of this compound is its potential bioactivity. Preclinical studies have demonstrated that Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate exhibits significant antioxidant and anti-inflammatory properties. These findings suggest that it could be a valuable addition to the arsenal of natural or synthetic compounds used in treating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
Moreover, recent research has highlighted the compound's ability to modulate key cellular pathways involved in cancer progression. For example, studies have shown that Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate can inhibit the activity of certain kinases, which are critical for tumor cell proliferation and survival. This opens up new possibilities for its application in oncology, particularly in combination therapies aimed at overcoming drug resistance in cancer treatment.
In terms of pharmacokinetics, Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate has been shown to possess favorable absorption and distribution properties. Animal studies indicate that the compound achieves good bioavailability when administered orally, making it suitable for systemic delivery. Additionally, its metabolism appears to follow predictable pathways, with primary clearance occurring through hepatic enzymes. These characteristics are advantageous for drug development, as they suggest that the compound could be effectively administered without requiring complex dosing regimens.
The structural versatility of Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate also lends itself well to further chemical modifications. Researchers are currently exploring analogs with altered substituents to investigate how these changes impact bioactivity and pharmacokinetic profiles. For instance, substituting the ethyl ester group with other esterifying agents or modifying the difluoromethyl group could lead to compounds with enhanced efficacy or reduced toxicity.
From an environmental perspective, Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate has been assessed for its biodegradability and ecotoxicity. Initial findings indicate that the compound is not inherently toxic to aquatic organisms at environmentally relevant concentrations. However, further studies are needed to fully understand its long-term impact on ecosystems and to develop sustainable methods for its production and disposal.
In conclusion, Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate (CAS No: 1806794-03-5) is a multifaceted compound with immense potential in various scientific domains. Its unique structure, coupled with promising bioactivity profiles and favorable pharmacokinetic properties, positions it as a compelling candidate for further research and development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the advancement of medicine and related fields.
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